molecular formula C13H14N2O2 B1328012 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde CAS No. 1015844-31-1

4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

Cat. No.: B1328012
CAS No.: 1015844-31-1
M. Wt: 230.26 g/mol
InChI Key: MQPRPDTZJJMUMT-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes, characterized by the presence of an ethoxy group and a pyrazolylmethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde typically involves the reaction of 4-ethoxybenzaldehyde with 1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid.

    Reduction: 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde
  • 4-ethoxybenzaldehyde
  • 1H-pyrazole-1-carbaldehyde

Comparison: 4-Ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is unique due to the presence of both the ethoxy and pyrazolylmethyl groups, which confer distinct chemical and biological properties. Compared to 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde, the ethoxy group may influence the compound’s solubility and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-ethoxy-3-(pyrazol-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13-5-4-11(10-16)8-12(13)9-15-7-3-6-14-15/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPRPDTZJJMUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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